2-Thiocytosine

Anticancer Cytotoxicity Thiopyrimidine

2-Thiocytosine is the preferred thiopyrimidine for applications requiring canonical Watson-Crick base-pairing fidelity. Unlike 2-thiouracil, its C4-NH2 group enables stable duplex incorporation, high-affinity gold-surface binding for SERS probe development, and selective Ag+ chelation. With <10% cell survival in cytotoxicity assays vs. 35% for 2-thiouracil, it is the superior scaffold for anticancer SAR studies and oligonucleotide therapeutics research.

Molecular Formula C4H5N3S
Molecular Weight 127.17 g/mol
CAS No. 333-49-3
Cat. No. B014015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiocytosine
CAS333-49-3
Synonyms2-Thiocytosine;  6-Amino-2-pyrimidinethione;  4-Aminothio-2-pyrimidinone
Molecular FormulaC4H5N3S
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=C(NC(=S)N=C1)N
InChIInChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)
InChIKeyDCPSTSVLRXOYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiocytosine (CAS 333-49-3) – Technical Identity and Comparator Context


2‑Thiocytosine (2‑TC, 4‑amino‑2‑mercaptopyrimidine, CAS 333‑49‑3) is a thiopyrimidine analog of cytosine in which the C2 carbonyl oxygen is replaced by sulfur. This substitution profoundly alters hydrogen‑bonding capacity, metal‑coordination behavior, and electronic structure compared to canonical cytosine and to related thiopyrimidines such as 2‑thiouracil [1][2]. 2‑Thiocytosine occurs naturally as the nucleoside 2‑thiocytidine in transfer RNAs and has been investigated as a potential antileukemic and anticancer agent [3][4].

Why 2‑Thiocytosine Cannot Be Substituted with 2‑Thiouracil or Other Thiopyrimidines


Generic substitution among thiopyrimidines is unsound because 2‑thiocytosine possesses a C4‑NH2 amino group that is absent in 2‑thiouracil. This amino group is a decisive structural determinant for base‑pairing fidelity, metal‑ion chelation, and hydrogen‑bond network topology [1]. Unlike 2‑thiouracil, 2‑thiocytosine forms Watson–Crick‑type base pairs, enabling its incorporation into oligonucleotide duplexes; it also binds gold surfaces with substantially greater affinity due to dual sulfur‑amino coordination [2]. In cytotoxic assays, 2‑thiocytosine reduces cell survival to <10% under conditions where equimolar 2‑thiouracil permits 35% survival, confirming that the amino group is not a passive substituent but a functional differentiator that cannot be replicated by a simpler thiouracil scaffold [3].

2‑Thiocytosine (CAS 333‑49‑3) – Head‑to‑Head Comparative Evidence Versus Analogs


Cytotoxicity in Synchronized Mammalian Cells: 2‑Thiocytosine vs. 2‑Thiouracil

In a synchronized Chinese hamster cell culture (generation time 16 h), exposure to 4×10⁻⁴ M 2‑thiocytosine for 20 h reduced cell survival to <10% of control, whereas equimolar 2‑thiouracil under identical conditions reduced survival to only 35% [1]. The difference in surviving fraction (≥25 percentage points) indicates that the C4‑NH2 group in 2‑thiocytosine confers substantially greater cytotoxic potency than the corresponding C4=O of 2‑thiouracil in this cell‑cycle‑synchronized model.

Anticancer Cytotoxicity Thiopyrimidine

Gold Nanoparticle Binding Affinity: 2‑Thiocytosine vs. Thiouracil Series

DFT calculations and Raman spectroscopy demonstrate that 2‑thiocytosine binds to gold surfaces more strongly than 2‑thiouracil, 4‑thiouracil, or 6‑methyl‑2‑thiouracil [1]. The enhanced binding is attributed to the additional amino group (C4‑NH2) of 2‑thiocytosine, which enables dual sulfur‑amino coordination geometry. Experimentally, only 2‑thiocytosine‑assembled gold nanoparticles yielded detectable intracellular Raman peaks in HeLa cells, whereas thiouracil‑modified nanoparticles produced no discernible signal [1].

Nanotechnology SERS Drug Delivery

Watson–Crick Base‑Pairing Stability: 2‑Thiocytosine vs. Canonical Cytosine

Computational analysis at the CCSD level shows that the Watson–Crick base‑pair stabilization energy (ΔECP) for 2‑thiocytosine paired with guanine is –97.458 kJ/mol, compared with –105.930 kJ/mol for canonical cytosine [1]. Although 2‑thiocytosine exhibits slightly reduced base‑pair strength, it retains the ability to form Watson–Crick hydrogen bonds—a capability that 2‑thiouracil lacks entirely due to the absence of the C4‑NH2 group. In a DNA–DNA microhelix model (5′‑dA‑dC‑dA‑3′), substitution with 2‑thiocytosine reduced the helical radius from 7.050 Å (cytosine) to 6.200 Å, indicating a measurable structural perturbation that can be exploited for conformational probing [1].

Oligonucleotide DNA Structure Antisense

Metal‑Ion Binding Selectivity: 2‑Thiocytosine vs. Uracil‑Based Ligands

Pyrimidinophanes containing 2‑thiocytosine fragments exhibit high selectivity for Ag⁺ ion extraction over other metal ions, a property not observed with analogous uracil‑containing macrocycles [1]. Liquid‑liquid extraction and ¹H NMR titration experiments confirmed that the stoichiometry of the silver complexes and the corresponding binding constants are uniquely favorable when the 2‑thiocytosine unit is present. The sulfur atom in the 2‑position, combined with the C4‑NH2 group, creates a bidentate chelation site that discriminates strongly in favor of Ag⁺.

Coordination Chemistry Metal Extraction Sensor

C=S Stretching Frequency Shift: 2‑Thiocytosine vs. 2‑Thiouracil

Raman and infrared spectroscopic analysis reveals that the C=S stretching frequency of 2‑thiocytosine is lowered by 19 cm⁻¹ relative to that of 2‑thiouracil [1]. This red shift is attributed to the participation of the sulfur atom in a stronger hydrogen‑bond network involving the adjacent C4‑NH2 group, a structural feature absent in 2‑thiouracil. The non‑equivalence of the two N–H bonds of the amino group further corroborates a differentiated hydrogen‑bonding topology that influences both molecular recognition and crystal packing.

Vibrational Spectroscopy Hydrogen Bonding Structural Biology

Tautomeric Energy Difference: 2‑Thiocytosine vs. 5‑Fluoro‑2‑thiocytosine

Ab initio calculations (SCF + MBPT(2)) show that the amino‑thiol tautomer of 2‑thiocytosine is more stable than the amino‑thione form by 38 kJ mol⁻¹ in the gas phase [1]. For comparison, the fluorine‑substituted analog 5‑fluoro‑2‑thiocytosine exhibits a larger energy gap of 48 kJ mol⁻¹ between the same tautomeric forms. This difference in tautomeric stability reflects the electronic influence of the C5 substituent and establishes a benchmark for understanding how 2‑thiocytosine tautomerism can be tuned by structural modification.

Tautomerism Computational Chemistry Drug Design

2‑Thiocytosine (CAS 333‑49‑3) – Evidence‑Backed Application Scenarios


Oligonucleotide Synthesis Requiring Watson–Crick Base‑Pairing with a Sulfur Handle

2‑Thiocytosine is the only thiopyrimidine that retains the capacity to form Watson–Crick hydrogen bonds with guanine (ΔECP = –97.458 kJ/mol), whereas 2‑thiouracil lacks the C4‑NH2 group necessary for canonical pairing [1]. This enables its incorporation into modified oligonucleotides for antisense applications, structural probing of DNA/RNA, and studies of sulfur‑mediated perturbations to duplex geometry (e.g., helical radius reduction from 7.050 Å to 6.200 Å).

SERS‑Based Intracellular Imaging and Gold‑Nanoparticle Drug Delivery

2‑Thiocytosine assembles stably on gold nanoparticles and yields detectable intracellular Raman signals in HeLa cells, whereas 2‑thiouracil, 4‑thiouracil, and 6‑methyl‑2‑thiouracil do not produce measurable peaks under identical conditions [1]. This makes 2‑thiocytosine the preferred thiopyrimidine ligand for developing surface‑enhanced Raman scattering (SERS) probes for intracellular tracking and theranostic gold‑nanoparticle constructs.

Metal‑Ion‑Selective Extraction and Coordination Chemistry Studies

Compounds incorporating 2‑thiocytosine fragments exhibit high selectivity for Ag⁺ ion extraction, a property not shared by uracil‑based analogs [1]. This sulfur‑amino bidentate chelation motif is valuable for designing selective metal sensors, ionophores, and extraction agents in analytical chemistry and environmental remediation research.

Anticancer Research Requiring Cytotoxic Thiopyrimidine Scaffolds

2‑Thiocytosine demonstrates significantly greater cytotoxicity than 2‑thiouracil in synchronized mammalian cell assays (<10% vs. 35% survival at 4×10⁻⁴ M) [1]. This quantitative advantage supports its selection as a lead thiopyrimidine scaffold for structure–activity relationship studies, prodrug development, and investigations of RNA‑synthesis interference mechanisms in cancer cell models.

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